Cas no 1807079-10-2 (5-Bromo-2-cyano-4-hydroxybenzoic acid)
5-Bromo-2-cyano-4-hydroxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-cyano-4-hydroxybenzoic acid
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- Inchi: 1S/C8H4BrNO3/c9-6-2-5(8(12)13)4(3-10)1-7(6)11/h1-2,11H,(H,12,13)
- InChI Key: JKMNJTLOGSBHBA-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(C#N)=C(C(=O)O)C=1)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 259
- Topological Polar Surface Area: 81.3
Experimental Properties
- Density: 2.0±0.1 g/cm3
- Boiling Point: 396.3±42.0 °C at 760 mmHg
- Flash Point: 193.5±27.9 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
5-Bromo-2-cyano-4-hydroxybenzoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromo-2-cyano-4-hydroxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015019358-250mg |
5-Bromo-2-cyano-4-hydroxybenzoic acid |
1807079-10-2 | 97% | 250mg |
470.40 USD | 2021-06-18 | |
| Alichem | A015019358-500mg |
5-Bromo-2-cyano-4-hydroxybenzoic acid |
1807079-10-2 | 97% | 500mg |
790.55 USD | 2021-06-18 | |
| Alichem | A015019358-1g |
5-Bromo-2-cyano-4-hydroxybenzoic acid |
1807079-10-2 | 97% | 1g |
1,445.30 USD | 2021-06-18 |
5-Bromo-2-cyano-4-hydroxybenzoic acid Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 5-Bromo-2-cyano-4-hydroxybenzoic acid
Comprehensive Overview of 5-Bromo-2-cyano-4-hydroxybenzoic acid (CAS No. 1807079-10-2): Properties, Applications, and Industry Insights
5-Bromo-2-cyano-4-hydroxybenzoic acid (CAS No. 1807079-10-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This brominated hydroxybenzoic acid derivative features a cyano group at the 2-position and a hydroxyl group at the 4-position, making it a versatile intermediate for synthesizing complex molecules. Recent literature highlights its role in developing kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutic scaffolds in drug discovery pipelines.
The compound's crystal structure and hydrogen bonding patterns have been extensively studied, revealing potential for supramolecular chemistry applications. Researchers are particularly interested in its pH-dependent solubility, which ranges from 2.1 mg/mL in acidic conditions to 15.7 mg/mL in alkaline environments (25°C). These properties make it valuable for controlled-release formulations, a hot topic in pharmaceutical technology forums. Analytical methods like HPLC-UV (typically using C18 columns with 0.1% formic acid mobile phase) and LC-MS are commonly employed for purity assessment, with commercial samples often exceeding 98% purity.
In material science, 5-Bromo-2-cyano-4-hydroxybenzoic acid serves as a precursor for organic electronic materials. Its electron-withdrawing groups facilitate the design of n-type semiconductors, relevant to next-generation OLED and perovskite solar cell research. A 2023 study demonstrated its utility in creating metal-organic frameworks (MOFs) with exceptional thermal stability (up to 320°C), addressing current interests in energy storage materials. The compound's fluorescence properties (λem = 425 nm in methanol) also show promise for sensor development, particularly for heavy metal detection.
Synthetic protocols for CAS 1807079-10-2 typically involve bromination of 2-cyano-4-hydroxybenzoic acid using N-bromosuccinimide (NBS) in DMF at 60-80°C, yielding 70-85% after recrystallization from ethanol/water. Recent green chemistry advancements have introduced microwave-assisted synthesis methods that reduce reaction times from 12 hours to 90 minutes while maintaining comparable yields. These innovations respond to the pharmaceutical industry's push for sustainable manufacturing processes, a frequently searched topic in chemical engineering circles.
Regulatory status varies by region, but 5-Bromo-2-cyano-4-hydroxybenzoic acid generally falls under standard laboratory chemical classifications. Proper handling requires PPE (nitrile gloves, safety goggles) due to potential eye irritation (EC50 Daphnia magna = 12 mg/L). Storage recommendations include amber glass bottles at 2-8°C under inert atmosphere to prevent hydrolysis of the cyano group, a common query among first-time users in research forums. The compound shows excellent bench stability (>24 months when stored properly), making it cost-effective for long-term projects.
Market analysis indicates growing demand for CAS 1807079-10-2, with annual production estimated at 500-700 kg globally. Major suppliers distribute it in quantities ranging from 100mg analytical standards to kilogram-scale batches, with pricing typically between $120-$250/g for research quantities. The compound's patent landscape reveals applications in 17 published WO patents since 2018, primarily covering heterocyclic compound synthesis methods. This intellectual property activity correlates with increased academic citations, showing 23% annual growth in publications mentioning this chemical entity.
From an environmental perspective, 5-Bromo-2-cyano-4-hydroxybenzoic acid demonstrates moderate biodegradability (28% in 28 days OECD 301D) and low bioaccumulation potential (logP = 1.9). These characteristics position it favorably compared to persistent halogenated compounds, addressing concerns about green chemistry metrics frequently discussed in environmental science communities. Waste treatment recommendations include activated carbon adsorption followed by incineration in licensed facilities, with neutralization (pH 6-8) required before aqueous disposal.
Future research directions likely focus on expanding its utility in click chemistry applications, leveraging both the cyano and hydroxy functionalities for bioconjugation. The compound's meta-substitution pattern offers geometric advantages for designing three-dimensional pharmacophores, a trending topic in medicinal chemistry. With the global fine chemicals market projected to reach $236 billion by 2027, specialized intermediates like 5-Bromo-2-cyano-4-hydroxybenzoic acid will continue playing crucial roles in cutting-edge scientific developments.
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